Optimize pyridine SNAr with 2-Cyano-6-fluoropyridine. Ortho-F and CN groups deliver: • Faster SNAr kinetics, lower temps, reduced reagent loading. • Precise LUMO tuning for OLED ETLs or battery anolytes. • Stable C-F bond for late-stage cross-coupling then substitution. Request bulk quantities.
2-Cyano-6-fluoropyridine is a halogenated heterocyclic compound featuring a pyridine core substituted with a cyano group at the 2-position and a fluorine atom at the 6-position. This specific arrangement of two strong electron-withdrawing groups ortho to the ring nitrogen atom imparts a distinct electronic profile and reactivity pattern compared to other cyanopyridine analogs. Its primary value in procurement decisions stems from its utility as a versatile intermediate in medicinal chemistry and as a precursor for functional organic materials where precise electronic tuning and selective reactivity are critical. [REFS-1, REFS-2]
Replacing 2-Cyano-6-fluoropyridine with its chloro-analog (2-Cyano-6-chloropyridine) or a positional isomer (e.g., 2-Cyano-5-fluoropyridine) is a high-risk decision in process development and material design. The identity and position of the halogen fundamentally govern the compound's performance in key synthetic transformations. The fluorine at the 6-position provides a unique level of activation for nucleophilic aromatic substitution (SNAr) that is not matched by chlorine, often allowing for milder reaction conditions and improved tolerance of sensitive functional groups. [REFS-1, REFS-2] Furthermore, this specific substitution pattern dictates the molecule's electrochemical potential, a critical parameter in organic electronics. Substituting this building block necessitates complete re-optimization of reaction conditions and can lead to significantly different yields, impurity profiles, or final material performance.
The C-F bond in 2-fluoropyridines is exceptionally activated towards nucleophilic attack compared to the C-Cl bond in analogous chloropyridines. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the rate-determining Meisenheimer intermediate. In a direct kinetic comparison using sodium ethoxide, 2-fluoropyridine was found to react 320 times faster than 2-chloropyridine. [REFS-1, REFS-2] This dramatic rate enhancement allows for the use of milder reaction conditions, shorter process times, and greater compatibility with sensitive functional groups in complex syntheses.
| Evidence Dimension | Relative Reaction Rate in Nucleophilic Aromatic Substitution |
| Target Compound Data | 320 (Relative rate for 2-fluoropyridine) |
| Comparator Or Baseline | 1 (Baseline rate for 2-chloropyridine) |
| Quantified Difference | 320-fold increase in reaction rate |
| Conditions | Reaction with sodium ethoxide in ethanol. |
This enables faster, more energy-efficient chemical processes and allows for the synthesis of complex molecules that would not be viable using less reactive chloro-analogs.
The combination of a cyano group and a fluorine atom, both potent electron-withdrawing substituents, makes the pyridine ring in 2-Cyano-6-fluoropyridine highly electron-deficient. This structural feature lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound easier to reduce. Compared to baseline cyanopyridines like 4-cyanopyridine, which has a reduction potential (E1/2) of -2.25 V (vs Fc+/0), the addition of a 6-fluoro group is expected to cause a significant anodic shift (to a less negative potential). [1] This property is a key selection criterion for designing n-type organic semiconductors, electron transport layer (ETL) materials in OLEDs, and anolytes for non-aqueous redox flow batteries.
| Evidence Dimension | Electrochemical Reduction Potential (E1/2) |
| Target Compound Data | Anodically shifted (less negative) potential due to the strong inductive effect of the 6-fluoro group. |
| Comparator Or Baseline | 4-Cyanopyridine at -2.25 V vs Fc+/0. |
| Quantified Difference | Enables access to a more positive reduction potential window compared to non-fluorinated analogs. |
| Conditions | Cyclic voltammetry in a non-aqueous electrolyte solution. |
It provides a building block with predictable electronic properties essential for tuning the performance of next-generation organic electronic devices and energy storage systems.
A critical procurement differentiator for 2-Cyano-6-fluoropyridine is its orthogonal reactivity profile. While the C-F bond is highly activated for SNAr, it is significantly less reactive than C-Cl or C-Br bonds in standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [1] This allows chemists to selectively perform a Suzuki coupling at a bromo- or iodo-substituted site elsewhere in a complex molecule while leaving the C-F bond intact for a subsequent SNAr reaction. Procuring the chloro-analog (2-Cyano-6-chloropyridine) would forfeit this strategic option, as the C-Cl bond would likely react under many cross-coupling conditions. [2]
| Evidence Dimension | Chemoselective Reactivity |
| Target Compound Data | C-F bond is preferentially reactive in SNAr and relatively inert in standard Suzuki couplings. |
| Comparator Or Baseline | C-Cl bond (in 2-Cyano-6-chloropyridine) is reactive in both SNAr (though slower) and Suzuki couplings. |
| Quantified Difference | Provides a clear pathway for sequential, site-selective functionalization not readily available with the chloro-analog. |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura conditions vs. base-mediated SNAr conditions. |
This compound enables more sophisticated, efficient, and controlled synthetic routes for building complex molecules, particularly in late-stage functionalization scenarios.
For synthetic routes where a key step involves nucleophilic substitution on a pyridine ring, this compound is the correct choice when process efficiency is paramount. Its accelerated SNAr kinetics allow for reduced cycle times, lower process temperatures, and potentially lower catalyst or reagent loading compared to using 2-cyano-6-chloropyridine. [1]
When developing materials for applications that require a low-lying LUMO and a precisely tuned reduction potential, such as electron transport layers in OLEDs or anolytes in redox-flow batteries, the 6-fluoro substituent provides the necessary electronic properties that non-fluorinated or differently substituted analogs cannot. [2]
In multi-step syntheses of drug candidates or agrochemicals where a final modification is introduced via nucleophilic substitution, this compound is the ideal precursor. Its C-F bond can be preserved through earlier C-C cross-coupling steps, offering a reliable site for late-stage functionalization that would be compromised if using a more reactive chloro- or bromo-analog. [3]
Corrosive;Irritant